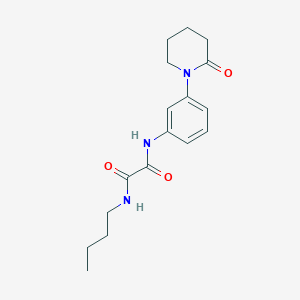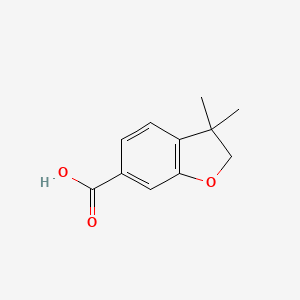
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid
Overview
Description
“3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” is a chemical compound with the molecular formula C11H12O3 . It belongs to the benzofuran family of compounds. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various strategies. One of the most common methods involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid” consists of a benzofuran ring substituted with a carboxylic acid group at the 6-position and two methyl groups at the 3-position . The InChI string for this compound isInChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) .
Scientific Research Applications
Antiviral Activity
Benzofuran derivatives, including 3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid, have demonstrated antiviral properties. For instance, Compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against respiratory syncytial virus (RSV) strains. It shows promising activity against RSV LONG and A2 strains .
Synthetic Applications
Researchers have developed novel methods for constructing benzofuran rings. For instance, a unique free radical cyclization cascade allows the synthesis of challenging polycyclic benzofuran compounds. Additionally, proton quantum tunneling has enabled the construction of benzofuran rings with high yield and minimal side reactions.
Mechanism of Action
Target of Action
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid is a carboxylic acid derivative that belongs to the benzofuran family of compounds. Benzofuran compounds have been found to exhibit a wide range of biological and pharmacological applications . and antiviral activities, suggesting that they may target microbial and viral proteins.
Mode of Action
. This suggests that the compound may interact with its targets through these functional groups, leading to changes in the targets’ functions.
Biochemical Pathways
, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of microbes and viruses.
Result of Action
, it can be inferred that the compound may lead to the inhibition of microbial and viral growth and replication.
Future Directions
Given the wide range of biological activities exhibited by benzofuran derivatives, there is considerable interest in the discovery of new drugs in the fields of drug invention and development . Future research may focus on optimizing the synthesis of these compounds and exploring their full therapeutic potential .
properties
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-14-9-5-7(10(12)13)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQHLOQMRIHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

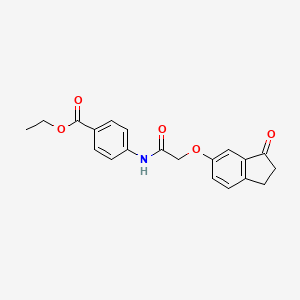

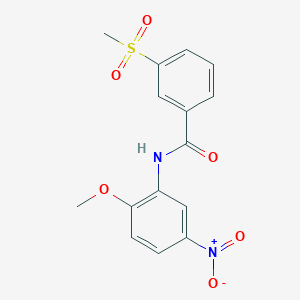

![2-chloro-N-[5-(morpholine-4-sulfonyl)-2-(propan-2-yloxy)phenyl]acetamide](/img/structure/B2422766.png)
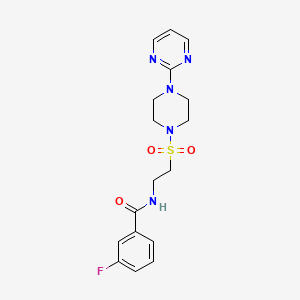
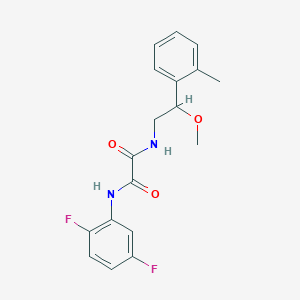
![2-(2-furyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B2422769.png)
![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)
![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2422773.png)

